molecular formula C8H16O B13580834 2-Cyclopentylpropan-1-ol CAS No. 36794-65-7

2-Cyclopentylpropan-1-ol

Cat. No.: B13580834
CAS No.: 36794-65-7
M. Wt: 128.21 g/mol
InChI Key: CAUGGFPRZKOLJT-UHFFFAOYSA-N
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Description

2-Cyclopentylpropan-1-ol is an organic compound with the molecular formula C8H16O It is a secondary alcohol featuring a cyclopentane ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-cyclopentylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-cyclopentylpropanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-cyclopentylpropanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield cyclopentylpropane when treated with strong reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 2-Cyclopentylpropanone.

    Reduction: Cyclopentylpropane.

    Substitution: 2-Cyclopentylpropyl chloride or bromide.

Scientific Research Applications

2-Cyclopentylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentylpropan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler alcohol with a cyclopentane ring.

    Cyclopentylmethanol: Similar structure but with a methanol group instead of propanol.

    2-Cyclopentylpropanal: The aldehyde counterpart of 2-cyclopentylpropan-1-ol.

Uniqueness

This compound is unique due to its combination of a cyclopentane ring and a propanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

36794-65-7

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-cyclopentylpropan-1-ol

InChI

InChI=1S/C8H16O/c1-7(6-9)8-4-2-3-5-8/h7-9H,2-6H2,1H3

InChI Key

CAUGGFPRZKOLJT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCCC1

Origin of Product

United States

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